3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C15H19NO4S and a molecular weight of 309.39 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a phenylprop-2-enoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(azepane-1-sulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azepane ring and phenylprop-2-enoic acid moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Azepane-1-sulfonyl)benzaldehyde: A precursor in the synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid.
3-[4-(Methylsulfonyl)phenyl]prop-2-enoic acid: Similar structure but with a methylsulfonyl group instead of an azepane-sulfonyl group.
3-[4-(Piperidine-1-sulfonyl)phenyl]prop-2-enoic acid: Contains a piperidine ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
(E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJUWCZVBXEOM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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